molecular formula C12H18N2O5 B1376944 2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid CAS No. 1357351-94-0

2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid

Cat. No. B1376944
CAS RN: 1357351-94-0
M. Wt: 270.28 g/mol
InChI Key: GACUCUWAYVAYIW-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid is a heterocyclic compound with the empirical formula C12H19NO5 . It falls within the category of spirocyclic building blocks and was first synthesized by Carreira and colleagues. This compound provides a novel area of chemical space, offering straightforward functional handles for further diversification in drug discovery .

Scientific Research Applications

Drug Discovery

This compound serves as a multifunctional module in drug discovery due to its unique spirocyclic structure. It can be used to create novel molecules with potential therapeutic effects. Its structure provides a scaffold that can be modified to interact with various biological targets, aiding in the development of new drugs .

Organic Synthesis

As a building block in organic synthesis, this compound can be used to construct complex molecules. Its reactive sites allow for selective modifications, enabling chemists to synthesize a wide range of derivatives for further study and application in organic chemistry .

Material Science

In material science, the compound’s spirocyclic nature can be exploited to create polymers with unique properties. These polymers could have applications in creating new materials with specific mechanical, thermal, or electrical characteristics .

Analytical Chemistry

The compound can be used as a standard or reagent in analytical chemistry to calibrate instruments or develop new analytical methods. Its well-defined structure makes it suitable for use in high-precision measurements .

Chemical Space Exploration

Researchers can use this compound to explore uncharted areas of chemical space. Its spirocyclic framework can lead to the discovery of new chemical entities with unique properties and applications .

Heterocyclic Chemistry

This compound is a valuable addition to the field of heterocyclic chemistry, where it can be used to synthesize new heterocycles. These heterocycles can be further explored for their potential uses in various chemical industries .

Catalysis

The spirocyclic compound can act as a ligand in catalysis, potentially leading to the development of new catalytic systems. These systems could be used to enhance the efficiency of chemical reactions in industrial processes .

Biochemistry

In biochemistry, the compound could be used to study enzyme-substrate interactions due to its unique structure. It may serve as a mimic for natural substrates or as an inhibitor in enzymatic studies .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-11(2,3)19-10(18)14-5-12(6-14)4-7(15)13-8(12)9(16)17/h8H,4-6H2,1-3H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACUCUWAYVAYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)NC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid

CAS RN

1357351-94-0
Record name 2-[(tert-butoxy)carbonyl]-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid
Reactant of Route 2
2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid
Reactant of Route 3
2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid
Reactant of Route 4
2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid
Reactant of Route 5
2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid
Reactant of Route 6
2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid

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